1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrClOS. This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one typically involves the bromination of 3-(2-chloro-4-(methylthio)phenyl)propan-2-one. This reaction is carried out using bromine in the presence of a suitable solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives like azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols
Scientific Research Applications
1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This can lead to the inhibition of enzyme activity or the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
1-Bromo-3-(2-chloro-4-(methylthio)phenyl)propan-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C10H10BrClOS |
---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-bromo-3-(2-chloro-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6H2,1H3 |
InChI Key |
DKYJWICLXAIGSD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)CC(=O)CBr)Cl |
Origin of Product |
United States |
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